methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
CAS No.:
Cat. No.: VC14930350
Molecular Formula: C12H10O5
Molecular Weight: 234.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10O5 |
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Molecular Weight | 234.20 g/mol |
IUPAC Name | methyl 6-methoxy-2-oxochromene-3-carboxylate |
Standard InChI | InChI=1S/C12H10O5/c1-15-8-3-4-10-7(5-8)6-9(11(13)16-2)12(14)17-10/h3-6H,1-2H3 |
Standard InChI Key | IZMKHCHDPKJZSL-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate features a bicyclic benzopyrone scaffold with substituents at the 3-, 6-, and 2-positions (Figure 1). The methoxy group at C6 and the methyl ester at C3 introduce steric and electronic modifications that influence reactivity and biological interactions. Key physicochemical parameters include:
Molecular Formula:
Molecular Weight: 234.21 g/mol
IUPAC Name: Methyl 6-methoxy-2-oxo-2H-chromene-3-carboxylate
Comparative analysis with ethyl and propyl analogs reveals that ester chain length modulates lipophilicity. For example, the ethyl analog (C13H12O5) has a logP of 1.98 , suggesting the methyl derivative may exhibit slightly lower hydrophobicity. The 2-oxo group enhances hydrogen-bonding capacity, potentially improving solubility in polar solvents compared to non-oxygenated chromenes .
Synthetic Methodologies
Conventional Synthesis Routes
The compound is typically synthesized via a two-step process:
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Coumarin Core Formation: Pechmann condensation of resorcinol derivatives with β-keto esters under acidic conditions. For example, reacting 4-methoxyresorcinol with methyl acetoacetate in concentrated sulfuric acid yields the chromene backbone .
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Esterification: Subsequent reaction with methanol in the presence of catalytic or p-toluenesulfonic acid completes the synthesis.
Optimized Conditions:
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Temperature: 80–100°C
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Solvent: Toluene or dichloromethane
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis:
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Microwave-Assisted Reactions: Reduce reaction time from hours to minutes (e.g., 15 min at 150 W) .
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Ionic Liquid Catalysts: [BMIM][HSO4] improves recyclability, achieving 82% yield in three cycles.
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Solvent-Free Systems: Minimize waste generation while maintaining 70% efficiency.
Reactivity and Functionalization
The compound undergoes characteristic coumarin reactions, with modifications at three reactive sites:
Reaction Site | Typical Transformations |
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2-Oxo Group | Reduction to dihydrocoumarins, condensation with hydrazines |
Methoxy Group | Demethylation (HI/red P), nucleophilic substitution |
Ester Moiety | Hydrolysis to carboxylic acid, transesterification |
Notable Reactions:
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Selective Demethylation:
Used to generate phenolic analogs for antioxidant studies . -
Michael Addition:
The α,β-unsaturated lactone reacts with amines (e.g., piperidine) to form adducts with enhanced bioactivity. -
Photodimerization:
UV irradiation induces [2+2] cycloaddition, creating dimers for materials applications.
Biological Activities and Mechanisms
Antimicrobial Effects
Structural analogs demonstrate broad-spectrum activity:
Microorganism | MIC (µg/mL) | Comparison (Ciprofloxacin) |
---|---|---|
S. aureus | 32 | 16 |
E. coli | 64 | 32 |
Mechanistic studies suggest membrane disruption via interaction with phospholipid headgroups . The methoxy group enhances penetration through hydrophobic bacterial membranes.
Anti-Inflammatory Action
The compound inhibits COX-2 (IC50 = 2.1 µM) and reduces TNF-α production in RAW 264.7 macrophages by 68% at 10 µM .
Industrial and Research Applications
Fluorescent Probes
The rigid chromene core exhibits blue fluorescence (λem = 450 nm), suitable for:
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Metal ion sensing (Al³⁺ detection limit: 0.1 µM)
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Cell imaging probes with low cytotoxicity
Polymer Additives
Incorporation into polyesters (5% w/w) improves:
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UV resistance (90% retention after 500 h QUV)
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Thermal stability (Tg increased by 22°C)
Drug Delivery Systems
Esterase-mediated hydrolysis enables controlled release of carboxylic acid derivatives in physiological environments.
Challenges and Future Directions
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Synthetic Scalability: Current batch processes limit industrial production. Continuous flow systems could enhance yield (projected 85% at pilot scale).
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Toxicity Profiling: Limited data on chronic exposure effects; required studies:
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90-day rodent trials
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AMES mutagenicity screening
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Hybrid Derivatives: Rational design of Schiff base or metal complexes to amplify bioactivity.
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